molecular formula C12H14O3 B8684559 2-[(Oxan-2-yl)oxy]benzaldehyde CAS No. 85604-67-7

2-[(Oxan-2-yl)oxy]benzaldehyde

Cat. No.: B8684559
CAS No.: 85604-67-7
M. Wt: 206.24 g/mol
InChI Key: LNGKTZCFGWVVOV-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)oxy]benzaldehyde is a benzaldehyde derivative featuring a tetrahydropyran (oxane) ether substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The oxane group introduces a six-membered oxygen-containing ring, enhancing solubility in polar organic solvents while maintaining moderate hydrophobicity. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or functionalized aldehydes in agrochemical and pharmaceutical research .

Properties

CAS No.

85604-67-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(oxan-2-yloxy)benzaldehyde

InChI

InChI=1S/C12H14O3/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-2,5-6,9,12H,3-4,7-8H2

InChI Key

LNGKTZCFGWVVOV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-[(Oxan-2-yl)oxy]benzaldehyde with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications
This compound C₁₂H₁₄O₃ 206.24 Oxan-2-yl (tetrahydropyran) Organic synthesis intermediates
2-[(4-Bromobenzyl)oxy]benzaldehyde C₁₄H₁₁BrO₂ 291.14 4-Bromobenzyl Pharmaceutical intermediates
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde C₁₂H₇F₃N₂O₂ 268.19 4-Trifluoromethylpyrimidinyl Agrochemical research
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde C₁₃H₁₃N₂O₄ 267.25 4,6-Dimethoxypyrimidinyl Pesticide synthesis
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP 290.30 Diphenylphosphino Catalysis ligands
Key Observations:
  • Substituent Effects on Reactivity: The oxan-2-yl group (electron-donating ether) stabilizes the aldehyde via resonance, reducing electrophilicity compared to electron-withdrawing groups like the trifluoromethylpyrimidinyl in C₁₂H₇F₃N₂O₂ . The diphenylphosphino group in C₁₉H₁₅OP enhances electron density at the aldehyde, making it a strong ligand for transition-metal catalysis .
  • Solubility and Stability :

    • 4-Bromobenzyl (C₁₄H₁₁BrO₂) increases hydrophobicity, favoring lipid-rich environments, whereas oxan-2-yl improves solubility in alcohols and ethers .
    • Dimethoxypyrimidinyl (C₁₃H₁₃N₂O₄) enhances hydrogen-bonding capacity, critical for binding biological targets in pesticides .

Crystallographic and Hydrogen-Bonding Behavior

  • This compound: Limited crystallographic data are available, but analogous compounds (e.g., 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde) form hydrogen-bonded networks stabilizing their solid-state structures .
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Exhibits planar geometry with intermolecular O–H⋯O and C–H⋯O bonds, suggesting similar hydrogen-bonding tendencies in benzaldehyde derivatives .

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